molecular formula C20H43N B1671003 Dymanthine CAS No. 124-28-7

Dymanthine

Cat. No.: B1671003
CAS No.: 124-28-7
M. Wt: 297.6 g/mol
InChI Key: NAPSCFZYZVSQHF-UHFFFAOYSA-N
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Description

It is a member of the aliphatic amines and is commonly referred to as dimethyloctadecylamine . This compound is characterized by its long carbon chain and the presence of a dimethylamine group.

Biochemical Analysis

Biochemical Properties

Dymanthine plays a significant role in biochemical reactions, particularly in its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, influencing their activity and stability. This compound’s interaction with these enzymes can lead to changes in the catalytic efficiency and substrate specificity, thereby affecting the overall metabolic flux within the cell .

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby affecting cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, altering their conformation and activity. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively treats helminthic infestations. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular processes. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of key metabolites by modulating the activity of enzymes involved in their synthesis or degradation. Additionally, this compound can affect the overall metabolic balance within the cell by altering the flux through interconnected pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. The transport and distribution of this compound are crucial for its biological activity, as they determine the concentration of the compound at its site of action .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It is directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is essential for its interaction with target biomolecules and the regulation of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimantine can be synthesized through the alkylation of octadecylamine with dimethyl sulfate or methyl iodide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the acid by-products .

Industrial Production Methods: In industrial settings, dimantine is produced by the catalytic hydrogenation of nitriles or amides derived from fatty acids. This method is preferred due to its efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimantine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Dimantine’s unique combination of a long carbon chain and a dimethylamine group gives it distinct amphiphilic properties, making it particularly effective as a surfactant and emulsifying agent.

Properties

IUPAC Name

N,N-dimethyloctadecan-1-amine
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InChI

InChI=1S/C20H43N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h4-20H2,1-3H3
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Description Data deposited in or computed by PubChem

InChI Key

NAPSCFZYZVSQHF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C20H43N
Record name N,N-DIMETHYL-1-OCTADECANAMINE
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Related CAS

1613-17-8 (hydrochloride)
Record name Dymanthine
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DSSTOX Substance ID

DTXSID4027026
Record name N,N-Dimethyl-1-octadecanamine
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Molecular Weight

297.6 g/mol
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Physical Description

N,n-dimethyl-1-octadecanamine appears as a clear yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid; Liquid, Other Solid, mp = 22.89 deg C; [ChemIDplus] Clear yellow liquid with a fishy odor; [CAMEO] Colorless to yellow liquid; Clear or slightly cloudy with a fishy odor; [MSDSonline]
Record name N,N-DIMETHYL-1-OCTADECANAMINE
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Record name 1-Octadecanamine, N,N-dimethyl-
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Record name Dymanthine
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CAS No.

124-28-7
Record name N,N-DIMETHYL-1-OCTADECANAMINE
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Record name Dimethyloctadecylamine
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Record name Dymanthine
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Record name 1-Octadecanamine, N,N-dimethyl-
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Record name N,N-Dimethyl-1-octadecanamine
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Record name Dimantine
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Record name DYMANTHINE
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Record name DIMETHYLSTEARYLAMINE
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Melting Point

FREEZING POINT: 22.89 °C
Record name DIMETHYLSTEARYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Dymanthine Hydrochloride and what is its primary therapeutic use?

A1: this compound Hydrochloride, also known as Thelmesan, is an anthelmintic drug primarily used to treat infections caused by the tapeworm Hymenolepis nana (dwarf tapeworm). [, , , , , ]

Q2: How effective is this compound Hydrochloride in treating Hymenolepis nana infections?

A2: Research suggests that this compound Hydrochloride demonstrates promising efficacy against Hymenolepis nana. One study reported a parasitological cure rate of 82% in patients treated with the drug. []

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